{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol
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Overview
Description
{2-fluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C12H13FO It is a member of the bicyclo[111]pentane family, which is known for its unique three-dimensional structure and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using a reagent like osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are typically employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
{2-fluoro-3-phenylbicyclo[1.1.1]pentane}: Lacks the hydroxyl group, which may affect its reactivity and applications.
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanol: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
{2-fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol:
Uniqueness
{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical properties and potential applications compared to similar compounds. The combination of these functional groups may enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2731009-46-2 |
---|---|
Molecular Formula |
C12H13FO |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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